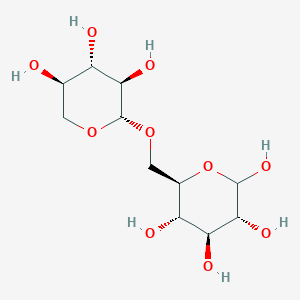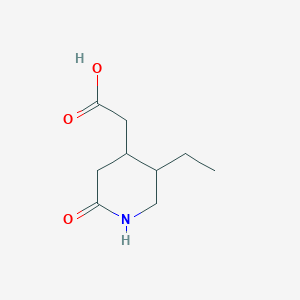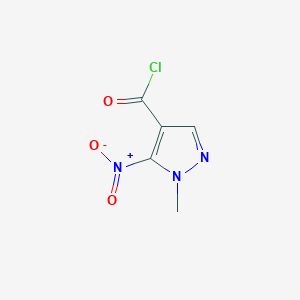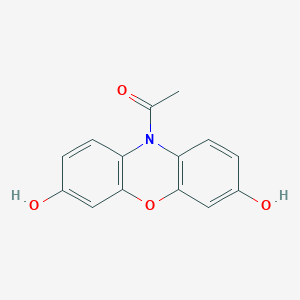
7-メトキシ-2-ナフトール
概要
説明
7-Methoxy-2-naphthol, also known as 7-Methoxy-2-naphthaldehyde or 7-Methoxy-2-naphthoic acid, is an organic compound that belongs to the class of phenols. It is a colorless, crystalline solid that is soluble in several organic solvents. 7-Methoxy-2-naphthol is used in a variety of applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and in the production of nanomaterials.
科学的研究の応用
クロメン誘導体の合成
7-メトキシ-2-ナフトール: は、新しい1H-ベンゾ[f]クロメン誘導体の合成に利用されます 。これらのクロメン化合物は、抗酸化、抗炎症、抗がん特性など、潜在的な薬理作用のために注目されています。合成プロセスは、多くの場合、7-メトキシ-2-ナフトールが前駆体または中間体として作用する環化反応を伴います。
キシロシドの製造
この化合物は、7-メトキシ-2-ナフチル(MN)誘導キシロシドの合成における前駆体として役立ちます 。キシロシドは、グリコサミノグリカン(GAG)産生において重要な役割を果たし、細胞表面相互作用やシグナル伝達経路に関連する生化学的研究に使用されます。
NMR特性評価とUV検出
研究設定では、7-メトキシ-2-ナフトールのメトキシ基は、NMR(核磁気共鳴)特性評価とUV(紫外線)検出のためのマーカーとして使用されます 。これは、構造解明と有機反応の進捗状況の監視に特に役立ちます。
Safety and Hazards
将来の方向性
7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives . This suggests potential future directions in the synthesis of new chemical compounds.
Relevant Papers There are several papers related to 7-Methoxy-2-naphthol. One paper discusses the crystal structure of 7-methoxy-2-naphthol . Another paper mentions the use of 7-Methoxy-2-naphthol in the synthesis of new 1H-benzo[f]chromene derivatives .
作用機序
Target of Action
It’s known that this compound is a 7-substituted-2-naphthol , which suggests that it may interact with biological targets that have affinity for naphthol derivatives.
Mode of Action
It has been reported that 7-Methoxy-2-naphthol can react with N-methyl-N-phenylhydrazine under thermal conditions . This suggests that it may undergo chemical reactions with other compounds, potentially altering their function or activity.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in the synthesis of new 1h-benzo[f]chromene derivatives .
Result of Action
It has been used in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group served as a marker for NMR characterization and UV detection .
特性
IUPAC Name |
7-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNRIIETORURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357408 | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5060-82-2 | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)


![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)




